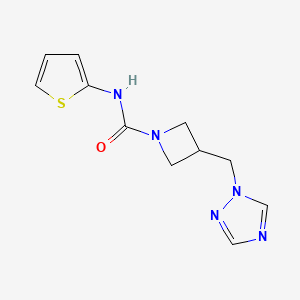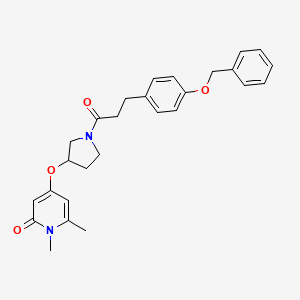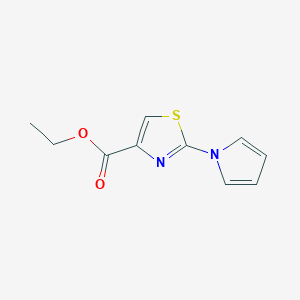
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.321.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H13N5OS. However, I could not find detailed structural information such as bond lengths and angles.Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I could not find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Chemical Utility
The synthesis of heteroaromatic compounds is a key area of interest, where compounds similar to "3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide" are used as intermediates in the preparation of complex molecules. For instance, the synthetic utility of heteroaromatic azido compounds has been demonstrated in the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing the versatility of these compounds in creating fused heterocyclic structures (Westerlund, 1980). Similarly, derivatives of 1,2,3-triazoles have been synthesized for various medicinal purposes, indicating the broad applicability of triazole compounds in medicinal chemistry (Albert & Taguchi, 1972).
Pharmacological Interests
The interest in azetidinone and triazole derivatives extends to their pharmacological applications. Novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives have been explored for thienopyrimidine synthesis, highlighting the potential for creating compounds with significant biological activity (Pokhodylo et al., 2010). Additionally, the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole has shown medicinal importance, with some compounds displaying antibacterial, antifungal, and anti-inflammatory activities (Samadhiya et al., 2013). This underscores the value of such compounds in developing new therapeutic agents.
Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial and antitumor properties of triazole and azetidinone compounds. A study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents revealed moderate to good activities against primary pathogens, indicating the therapeutic potential of these compounds (Pokhodylo et al., 2021). Another investigation into the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles found effects on DNA methylation levels, suggesting applications in epigenetic therapies (Hovsepyan et al., 2019).
Safety And Hazards
I could not find specific information on the safety and hazards associated with this compound.
Future Directions
I could not find specific information on future research directions or applications for this compound.
properties
IUPAC Name |
N-thiophen-2-yl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(14-10-2-1-3-18-10)15-4-9(5-15)6-16-8-12-7-13-16/h1-3,7-9H,4-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUYXDSZOFNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]pyridin-4-yl]thiophene-3-carboxamide](/img/structure/B2770761.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)


